molecular formula C9H16 B13454437 1-Tert-butyl-3-methylidenecyclobutane CAS No. 2866333-96-0

1-Tert-butyl-3-methylidenecyclobutane

Cat. No.: B13454437
CAS No.: 2866333-96-0
M. Wt: 124.22 g/mol
InChI Key: RDIJMKIKTCDBOS-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-methylidenecyclobutane is an organic compound characterized by a cyclobutane ring substituted with a tert-butyl group and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-3-methylidenecyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl-substituted alkenes with suitable cyclizing agents. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-3-methylidenecyclobutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl ketones, while reduction can produce tert-butyl alkanes .

Scientific Research Applications

1-Tert-butyl-3-methylidenecyclobutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methylidenecyclobutane involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Tert-butyl-3-methylcyclobutane: Similar in structure but lacks the methylene group.

    1-Tert-butyl-2-methylidenecyclobutane: Differently substituted cyclobutane with distinct reactivity.

    1-Tert-butyl-3-ethylcyclobutane: Contains an ethyl group instead of a methylene group.

Uniqueness

1-Tert-butyl-3-methylidenecyclobutane is unique due to the presence of both a tert-butyl group and a methylene group on the cyclobutane ring. This combination imparts specific steric and electronic properties, making it valuable for various applications in synthesis and research .

Biological Activity

1-Tert-butyl-3-methylidenecyclobutane is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. The tert-butyl group is known for enhancing lipophilicity and metabolic stability in various bioactive molecules, making it a valuable moiety in drug design.

Structural Characteristics

The compound is characterized by the presence of a tert-butyl group attached to a cyclobutane ring with a methylidene substituent. This configuration influences its biological activity and interaction with biological targets.

Biological Activity Overview

Research indicates that the biological activity of this compound may be linked to its ability to modulate various biochemical pathways. Studies have shown that modifications to the tert-butyl group can affect the compound's pharmacokinetics and pharmacodynamics.

Key Findings

  • Lipophilicity : The presence of the tert-butyl group significantly increases the lipophilicity of the compound, which is crucial for membrane permeability and bioavailability. Replacement of this group with other moieties has shown varying effects on log DD values, indicating changes in solubility and absorption characteristics .
  • Metabolic Stability : The metabolic stability of this compound has been assessed through comparisons with analogues featuring different substituents. In some cases, the compound exhibited enhanced resistance to metabolic clearance, suggesting potential for prolonged action in vivo .
  • Antifungal Activity : In comparative studies, this compound analogues were tested against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. Results indicated that while the original compounds demonstrated significant antifungal properties, modifications could either enhance or diminish activity depending on structural changes .

Data Tables

Compound Activity Type IC50 (nM) Log D Metabolic Stability
This compoundAntifungalTBDTBDTBD
Butenafine (control)Antifungal252.11Moderate
CF3-cyclobutane analogueAntifungalTBD2.51Increased

Note: TBD = To Be Determined based on ongoing research.

Case Studies

Several studies have focused on the biological implications of substituting the tert-butyl group with alternative groups like trifluoromethyl-cyclobutane. These studies provide insights into how structural modifications can lead to variations in biological activity:

  • Study on Antifungal Agents : A comparative analysis demonstrated that while some analogues retained antifungal efficacy, others showed reduced potency against specific strains, emphasizing the importance of structural integrity in maintaining bioactivity .
  • Metabolic Studies : Research evaluating the metabolic clearance rates of various analogues revealed that certain substitutions could lead to increased metabolic stability, which may enhance therapeutic efficacy in clinical settings .

Properties

CAS No.

2866333-96-0

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

1-tert-butyl-3-methylidenecyclobutane

InChI

InChI=1S/C9H16/c1-7-5-8(6-7)9(2,3)4/h8H,1,5-6H2,2-4H3

InChI Key

RDIJMKIKTCDBOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=C)C1

Origin of Product

United States

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